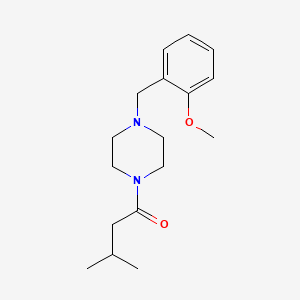
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the benzodiazepine site of the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific biological activity being studied. For example, in studies on its anti-inflammatory activity, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In studies on its antitumor activity, it has been found to induce apoptosis (programmed cell death) in cancer cells. In studies on its herbicidal activity, it has been shown to inhibit the growth of various plant species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities, which allows for the investigation of various biological processes. Another advantage is its relatively simple synthesis method, which makes it readily available for use in research. However, one limitation is the lack of information on its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Another direction is the exploration of its potential as a building block for the synthesis of organic materials with optoelectronic properties. Additionally, further studies on its mechanism of action and potential toxicity are needed to fully understand its biological activity.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-chlorobenzyl hydrazine and 4-methoxybenzoyl chloride in the presence of sodium hydroxide and acetic anhydride. Another method involves the condensation of 4-chlorobenzyl hydrazine and 4-methoxybenzohydrazide in the presence of phosphorus oxychloride. Both methods yield a white crystalline solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. In agricultural chemistry, it has been studied for its potential as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of various organic materials with optoelectronic properties.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-4-12(5-9-14)16-18-15(19-21-16)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPXXAQJPBXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


